molecular formula C10H17NO3 B1328015 (1-Acetylamino-cyclohexyl)-acetic acid CAS No. 911113-66-1

(1-Acetylamino-cyclohexyl)-acetic acid

Cat. No.: B1328015
CAS No.: 911113-66-1
M. Wt: 199.25 g/mol
InChI Key: FYNNGABVXCECAI-UHFFFAOYSA-N
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Description

(1-Acetylamino-cyclohexyl)-acetic acid is an organic compound that features a cyclohexyl ring substituted with an acetylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Acetylamino-cyclohexyl)-acetic acid typically involves the acetylation of cyclohexylamine followed by the introduction of the acetic acid group. One common method includes:

    Acetylation of Cyclohexylamine: Cyclohexylamine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetylcyclohexylamine.

    Introduction of Acetic Acid Group: The N-acetylcyclohexylamine is then reacted with bromoacetic acid in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Acetylamino-cyclohexyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The acetylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the acetic acid group to an acyl chloride.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of acyl chloride derivatives.

Scientific Research Applications

(1-Acetylamino-cyclohexyl)-acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-Acetylamino-cyclohexyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Lacks the acetyl and acetic acid groups, making it less versatile in chemical reactions.

    N-Acetylcyclohexylamine: Similar structure but lacks the acetic acid moiety.

    Cyclohexylacetic acid: Lacks the acetylamino group, affecting its reactivity and applications.

Uniqueness

(1-Acetylamino-cyclohexyl)-acetic acid is unique due to the presence of both the acetylamino and acetic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and industry.

Properties

IUPAC Name

2-(1-acetamidocyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-8(12)11-10(7-9(13)14)5-3-2-4-6-10/h2-7H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNNGABVXCECAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound is prepared analogously as described for (1-acetylamino-cyclopentyl)-acetic acid from (1-amino-cyclohexyl)-acetic acid. MS (LC-MS): [M+H]+=200.1. (HPLC, Waters Symmetry C18 column, 20-95% CH3CN/H2O/3.5 min, 95% CH3CN/H2O, 2 min, CH3CN and H2O containing 0.1% TFA, flow: 0.6 mL/min): 0.81 min.
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